3-Fluoro-5-hydrazinylpyridine
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Overview
Description
3-Fluoro-5-hydrazinylpyridine is a chemical compound with the formula C5H6FN3 . It has a molecular weight of 127.12 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-hydrazinylpyridine consists of 9 heavy atoms, 6 of which are aromatic . It has 1 rotatable bond, 3 H-bond acceptors, and 2 H-bond donors .Physical And Chemical Properties Analysis
3-Fluoro-5-hydrazinylpyridine has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various CYP enzymes . It has a Log Po/w (iLOGP) of 0.79 . It is very soluble, with a solubility of 8.49 mg/ml or 0.0668 mol/l .Scientific Research Applications
Medical Imaging with Positron Emission Tomography
Fluorine-18 labeled fluoropyridines, like 3-Fluoro-5-hydrazinylpyridine, are increasingly used in medical imaging, particularly in Positron Emission Tomography (PET). These compounds overcome the limitations of unstable fluorine at certain positions, thereby enhancing the potential of radiotracers (Carroll, Nairne, & Woodcraft, 2007).
HIV-1 Inhibition
Novel compounds synthesized from 3-Fluoro-5-hydrazinylpyridine, like fluorine substituted heterobicyclic nitrogen systems bearing triazin-5-one moiety, have been evaluated for their potential to inhibit HIV-1 activity (Abdel-Rahman, Makki, & Al-Romaizan, 2014).
Fluorescent Probes for Bioorthogonal Labeling
3-Fluoro-5-hydrazinylpyridine derivatives have been developed for use as bioorthogonal fluorescent labels. These compounds can differentiate between aliphatic and aromatic hydrazones and unreacted fluorophores, expanding the applications in biochemical labeling (Dilek & Bane, 2008).
Development of Herbicides
3-Fluoro-5-hydrazinylpyridine has been used to synthesize compounds with herbicidal properties. For instance, fluorophenoxypyridines with an oxadiazole ring have shown effective herbicidal activity against various weeds (Tajik & Dadras, 2011).
Imaging Demyelinating Diseases
Radiofluorinated analogs of 3-Fluoro-5-hydrazinylpyridine, such as [18F]3F4AP, are investigated as PET tracers for demyelination, offering potential in multiple sclerosis research (Brugarolas, Bhuiyan, Kucharski, & Freifelder, 2017).
Synthesis of Pentasubstituted Pyridines
Compounds like 3-Fluoro-5-hydrazinylpyridine are valuable in synthesizing pentasubstituted pyridines, important in medicinal chemistry research (Wu, Porter, Frennesson, & Saulnier, 2022).
Safety And Hazards
properties
IUPAC Name |
(5-fluoropyridin-3-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-4-1-5(9-7)3-8-2-4/h1-3,9H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHNDUYMTXYTBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-hydrazinylpyridine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.